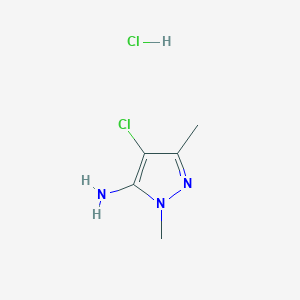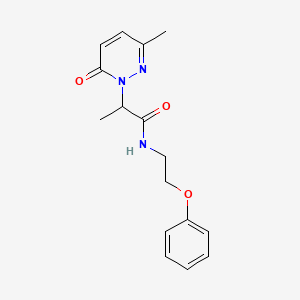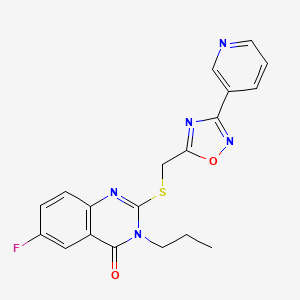![molecular formula C16H16ClNO2 B2641844 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol CAS No. 1232827-10-9](/img/structure/B2641844.png)
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol, is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Chemical Reactions Analysis
The compound has been used as a catalyst for reductive amination by transfer hydrogenation . More detailed information about its reactivity would require further experimental studies.Physical And Chemical Properties Analysis
The compound is brown in color . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Aplicaciones Científicas De Investigación
Structural and Molecular Properties
4-Chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol exhibits specific structural properties, with its 2-(4-methoxyphenyl)ethyl and 4-chloro-2-(iminomethyl)phenol portions being nearly planar. The molecule’s structure is stabilized by intramolecular hydrogen bonding between the hydroxy group and the imino nitrogen atom. The molecular geometry, vibrational frequencies, and chemical shifts have been studied through various spectroscopic techniques and theoretical calculations, underlining the compound's stable and distinct structural characteristics (Yaeghoobi, Rahman, & Ng, 2009).
Interactions and Binding Studies
The interaction of similar molecular structures with biological molecules like Bovine Serum Albumin (BSA) has been explored, revealing insights into binding constants and quenching mechanisms. These studies are pivotal for understanding the biological relevance of such compounds (Ghosh, Rathi, & Arora, 2016). Moreover, the compound's interaction with DNA bases has been probed through electrophilic centered charge transfer methods, offering perspectives on its potential role in biological systems (Demircioğlu, 2021).
Luminescence and Optical Properties
The compound has shown interesting luminescence properties, such as room-temperature luminescence observed in solution, attributed to π* → π transitions. These properties extend the compound's applicability in optical and material sciences (Mohite, Patil-Deshmukh, & Chavan, 2020).
Chemical Activity and Application Potential
Investigations into the compound’s chemical activity, such as its behavior as a corrosion inhibitor and its antioxidant properties, have been carried out. These studies not only showcase the compound’s chemical stability and reactivity but also hint at potential industrial and pharmaceutical applications. For instance, the synthesis and characterization of Schiff bases related to this compound have demonstrated significant corrosion inhibition potentials, opening pathways for their use in material preservation and protection (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017). Similarly, antioxidant activity studies of related compounds indicate potential health benefits and therapeutic applications (Kusumaningrum, Hanapi, Ningsih, Nafiah, & Nadhiroh, 2021).
Propiedades
IUPAC Name |
4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGETWIHJNMNQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide](/img/structure/B2641768.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)


![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2641777.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2641781.png)

![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)
